molecular formula C12H18N2O4 B4299391 2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione

2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione

Cat. No.: B4299391
M. Wt: 254.28 g/mol
InChI Key: VYRIWDOLSAKELP-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-2,8-diazaspiro[55]undecane-1,3,9-trione is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione typically involves multi-component reactions (MCRs). One common method is the Biginelli-type reaction, which involves the cyclocondensation of an aldehyde, urea, and active methylene compounds like Meldrum’s acid or barbituric acid under mild reaction conditions . This method is favored for its simplicity, high atom economy, and the ability to generate structurally diverse compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of polymer gel-entrapped catalysts under aerobic conditions. This method is advantageous due to its green chemistry approach, avoiding hazardous reagents and by-products, and achieving high yields with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione involves its interaction with molecular targets through various pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione is unique due to its specific combination of functional groups and the presence of a methoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-18-7-6-14-10(16)3-5-12(11(14)17)4-2-9(15)13-8-12/h2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRIWDOLSAKELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CCC2(C1=O)CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Reactant of Route 2
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Reactant of Route 3
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Reactant of Route 5
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Reactant of Route 6
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione

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